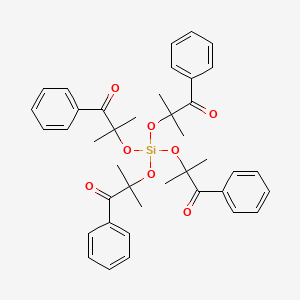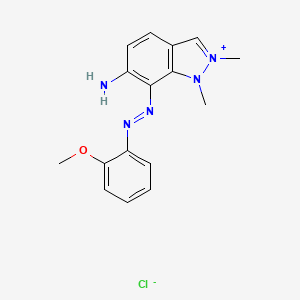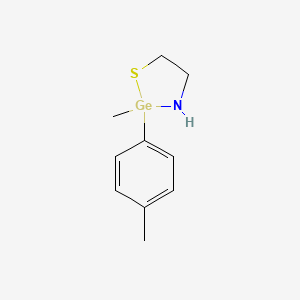![molecular formula C15H22O B12687869 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 85721-28-4](/img/structure/B12687869.png)
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O. It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core tetracyclic structure. Subsequent steps may include allylation and epoxidation to introduce the allyl and oxirane functionalities, respectively. The reaction conditions often involve the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Hydrogenation can reduce the allyl group to a propyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 5-propyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: Similar structure but with a different position of the allyl group.
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirane: Similar structure but with an oxirane ring instead of an oxirene ring.
Uniqueness
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific tetracyclic structure and the presence of both allyl and oxirane functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from its analogs.
Propiedades
Número CAS |
85721-28-4 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
4-methyl-10-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)12-7-14-15(2,16-14)8-13(10)12/h3,9-14H,1,4-8H2,2H3 |
Clave InChI |
MVWIPOIFSDKSIW-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3C4CC(C(C4)C3CC1O2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















